molecular formula C13H16N2O4 B1328060 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde CAS No. 1033463-38-5

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde

Cat. No.: B1328060
CAS No.: 1033463-38-5
M. Wt: 264.28 g/mol
InChI Key: BGKFVXZIUPQNKM-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde is a nitroaromatic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a carbaldehyde functional group on a nitro-substituted benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry. It is synthesized via nucleophilic substitution reactions involving 4-[4-(hydroxymethyl)piperidino]benzaldehyde and nitration agents, as inferred from its downstream product relationship .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-8-10-3-5-14(6-4-10)13-2-1-12(15(18)19)7-11(13)9-17/h1-2,7,9-10,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFVXZIUPQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205630
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-38-5
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde typically involves multi-step reactions starting from commercially available precursorsThe hydroxymethyl group can be introduced via a reduction reaction . Industrial production methods may involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable various chemical transformations, making it suitable for creating derivatives with specific properties.
  • Reactivity : It can undergo oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
    • Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
    • Substitution : The nitro group can participate in nucleophilic substitutions under appropriate conditions.

Biology

  • Biological Activity : Research indicates that 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde exhibits potential biological activities, including enzyme inhibition. Studies have shown its ability to inhibit specific receptors involved in cell signaling pathways, making it a candidate for further investigation in pharmacology.
  • Case Study Example : A study focusing on its interaction with fibroblast growth factor receptors (FGFRs) demonstrated its potential as an inhibitor that could disrupt pathways associated with cancer proliferation .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications, particularly in oncology. Its mechanism of action involves the modulation of signaling pathways critical for tumor growth and metastasis.
  • Clinical Research : Ongoing clinical trials are assessing its efficacy as a therapeutic agent in various cancer models. Preliminary results suggest that it may enhance the effectiveness of existing treatments when used in combination therapies .
  • Inhibition of FGFRs : A study highlighted the compound's role as an FGFR inhibitor, demonstrating significant reductions in cell proliferation in vitro. This research supports its potential use in targeted cancer therapies .
  • Synthesis of Derivatives : Another case study focused on synthesizing derivatives of the compound to enhance its biological activity. Various modifications were tested, leading to compounds with improved efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can interact with receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde (CAS: 1000339-88-7)
  • Structural Differences : Replaces the hydroxymethyl group with a trifluoromethyl (-CF₃) group on the piperidine ring and substitutes the benzene with a thiazole ring.
  • Key Properties :
    • Higher lipophilicity (logP increased due to -CF₃) .
    • Enhanced metabolic stability but reduced solubility in aqueous media.
  • Applications : Used in agrochemical research for its resistance to enzymatic degradation .
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic Acid (CAS: 78243-32-0)
  • Structural Differences : Substitutes hydroxymethyl with an ethoxycarbonyl (-COOEt) group and replaces the carbaldehyde with a carboxylic acid (-COOH).
  • Key Properties: Molecular weight: 322.31 g/mol (vs. ~293 g/mol for the target compound, estimated from structural analogs). Lower hydrogen bond donor count (1 vs. 2 in the target compound) but higher acceptor count (7 vs. 5) . Increased steric bulk due to the ethoxy group, reducing reactivity in nucleophilic additions .

Variations in the Aromatic Core

3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde (CAS: 1000339-89-8)
  • Structural Differences : Introduces an ethyl spacer between the piperidine and benzene rings.
  • Key Properties :
    • Improved conformational flexibility, enabling better binding to biological targets .
    • Reduced nitro group influence on the carbaldehyde’s electrophilicity due to spatial separation .

Functional Group Modifications

5-CA-2-HM-MCBX (from )
  • Structural Differences : Contains a benzoic acid core instead of a carbaldehyde and additional methoxy/hydroxy substitutions.
  • Key Properties :
    • Higher polarity (logP ~1.5 vs. ~2.1 for the target compound) due to carboxylic acid and hydroxyl groups .
    • Enhanced metabolic clearance in preclinical studies, attributed to glucuronidation pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
Target Compound C₁₃H₁₅N₃O₄* ~293 (estimated) ~2.0 2 5 -NO₂, -CHO, -CH₂OH (piperidine)
2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde C₁₀H₁₀F₃N₃OS 293.26 3.1 1 4 -CF₃, -CHO, thiazole
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic Acid C₁₅H₁₈N₂O₆ 322.31 2.1 1 7 -NO₂, -COOH, -COOEt
5-CA-2-HM-MCBX C₁₉H₂₀N₂O₇ 388.37 1.5 3 9 -COOH, -OH, -OCH₃

*Estimated based on structural analogs.

Research Findings and Implications

Electrophilicity of the Carbaldehyde Group : The nitro group at the 5-position in the target compound enhances the electrophilicity of the adjacent carbaldehyde, facilitating Schiff base formation—a critical step in drug-protein conjugate synthesis .

Hydroxymethyl vs. Trifluoromethyl: The hydroxymethyl group improves aqueous solubility compared to trifluoromethyl analogs, making the target compound more suitable for intravenous formulations .

Biological Activity

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

The presence of a hydroxymethyl group and a nitro group in its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain protein kinases and growth factor receptors, which are crucial in cellular signaling pathways related to cancer proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the growth of tumor cell lines, particularly those associated with leukemia and solid tumors.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may reduce inflammation markers in cell cultures.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in leukemia cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory cytokines in vitro

Case Studies

  • Anticancer Efficacy :
    A study conducted on CCRF-CEM leukemia cells revealed that this compound exhibited significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against leukemia.
  • Antimicrobial Activity :
    In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism :
    Research involving inflammatory models showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its role in modulating inflammatory responses.

Q & A

What analytical techniques are recommended for confirming the structural integrity of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde?

Basic Question
To confirm the structure, employ a combination of 1H/13C NMR spectroscopy (to map proton and carbon environments), IR spectroscopy (to identify functional groups like aldehydes and nitro groups), and thin-layer chromatography (TLC) (to monitor reaction progress and purity). For example, TLC with a petroleum ether-diethyl ether (7:3) solvent system can resolve intermediates and products effectively . Cross-referencing spectral data with literature values (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR) ensures accuracy.

How can researchers optimize the synthesis of this compound while minimizing side reactions?

Advanced Question
Adopt Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, highlights the use of statistical methods to reduce experimental trials while capturing interactions between variables. A 2³ factorial design could explore the impact of reaction time, solvent (e.g., dichloromethane vs. THF), and base (e.g., NaOH vs. K2CO3) on yield . Post-analysis via ANOVA identifies dominant factors, enabling targeted optimization.

What safety protocols are critical when handling nitro- and aldehyde-containing compounds like this derivative?

Basic Question
Follow SDS guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (e.g., aldehydes are irritants).
  • Spill Management: Neutralize with inert adsorbents (e.g., dry sand) and avoid aqueous washes, as nitro groups may react exothermically .
  • Storage: Keep in sealed containers under inert atmosphere to prevent aldehyde oxidation .

How can computational modeling enhance understanding of this compound’s reactivity?

Advanced Question
Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify low-energy intermediates (e.g., piperidine ring conformational changes) . Tools like COMSOL Multiphysics integrate AI to simulate solvent effects on reaction kinetics, predicting optimal conditions for nitro-group reduction or aldehyde stabilization .

How should researchers address contradictory data in reaction yields across synthetic routes?

Advanced Question
Perform root-cause analysis by:

  • Variable Isolation: Test individual parameters (e.g., purity of starting materials, humidity levels) using controlled experiments.
  • Cross-Validation: Compare results with analogous reactions (e.g., ’s synthesis of 5-nitro-2-pyridylhydrazine vs. ’s piperidine derivatives).
  • Mechanistic Studies: Use isotopic labeling (e.g., ²H or ¹⁵N) to trace unexpected byproducts, such as nitro-group displacement .

What role do the nitro and hydroxymethylpiperidine groups play in this compound’s potential bioactivity?

Advanced Question
The nitro group enhances electron-deficient character, facilitating interactions with biological targets (e.g., enzyme active sites). The hydroxymethylpiperidine moiety contributes to solubility and hydrogen-bonding capacity, critical for membrane permeability. ’s analysis of trifluoromethylpyridine derivatives demonstrates how such groups influence receptor binding affinity, suggesting similar structure-activity relationships here .

What purification strategies are effective for isolating this compound from complex mixtures?

Basic Question
Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water. achieved >99% purity for a related bithiophene aldehyde using similar methods . Pre-purification via recrystallization (e.g., ethanol/water) removes insoluble impurities.

How can solvent effects on reaction mechanisms be systematically studied?

Advanced Question
Apply solvatochromic parameters (e.g., Kamlet-Taft) to correlate solvent polarity with reaction rates. For example, polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in nitro-group reductions, while non-polar solvents (toluene) favor aldehyde nucleophilic attacks. ’s computational-experimental feedback loop can validate these effects .

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